Lipophilicity (logP) Advantage Over the Free Carboxylic Acid Analog (CAS 63978-14-3) for Membrane Permeability-Dependent Assays
The target compound (CAS 57269-19-9) possesses a computed logP of 1.79, whereas its direct carboxylic acid analog—3-((alpha-carboxy)-p-toluoyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane (CAS 63978-14-3)—has a computed XLogP3-AA of -1, yielding a calculated logP difference of approximately 2.79 log units [1]. This pronounced lipophilicity differential arises solely from the replacement of the carboxylic acid moiety with an ethyl ester, with the DBO core and p-toluoyl linker remaining identical between the two molecules.
| Evidence Dimension | Computed octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | Computed logP = 1.79170 (Chemsrc) |
| Comparator Or Baseline | 3-((alpha-Carboxy)-p-toluoyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane (CAS 63978-14-3); Computed XLogP3-AA = -1 (PubChem) |
| Quantified Difference | ΔlogP ≈ +2.79 (target minus comparator) |
| Conditions | Computed values from Chemsrc (57269-19-9) and PubChem (63978-14-3); measurements obtained via XLogP3 and proprietary algorithms at standard conditions |
Why This Matters
A logP difference of ~2.8 units predicts substantially greater passive membrane permeability for the ethyl ester, making the target compound the preferred choice for cell-based assays or in vivo models requiring CNS penetration or intracellular target engagement, where the carboxylic acid analog may be excluded by the blood-brain barrier.
- [1] PubChem. 3,8-Diazabicyclo(3.2.1)octane, 3-((alpha-carboxy)-p-toluoyl)-8-methyl- (CID 115450; CAS 63978-14-3): Computed XLogP3-AA = -1. https://pubchem.ncbi.nlm.nih.gov/compound/115450 (accessed 2026-05-01). View Source
